1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one
Description
1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O2 It is characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring, along with a propanone group
Properties
IUPAC Name |
1-(2-hydroxy-4,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-10(12)9-5-7(2)8(3)6-11(9)13/h5-6,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMFVNFIGSUPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257537 | |
| Record name | 1-(2-Hydroxy-4,5-dimethylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5384-13-4 | |
| Record name | 1-(2-Hydroxy-4,5-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5384-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxy-4,5-dimethylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Step 1: Preparation of the acylating agent (e.g., propanoyl chloride).
Step 2: Reaction of the acylating agent with 2-hydroxy-4,5-dimethylbenzene in the presence of AlCl3.
Step 3: Work-up and purification to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of 1-(2-oxo-4,5-dimethylphenyl)propan-1-one.
Reduction: Formation of 1-(2-hydroxy-4,5-dimethylphenyl)propan-1-ol.
Substitution: Formation of 1-(2-hydroxy-4,5-dimethylphenyl)-3-nitropropan-1-one or 1-(2-hydroxy-4,5-dimethylphenyl)-3-bromopropan-1-one.
Scientific Research Applications
1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)propan-1-one: Lacks the methyl groups on the phenyl ring.
1-(4-Hydroxy-3,5-dimethylphenyl)propan-1-one: Has hydroxy and methyl groups in different positions on the phenyl ring.
1-(2-Hydroxy-4-methylphenyl)propan-1-one: Contains only one methyl group on the phenyl ring.
Uniqueness: 1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups may enhance its lipophilicity and affect its interaction with biological membranes and molecular targets.
Biological Activity
1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one, also known as a derivative of acetophenone, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a hydroxyl group attached to a dimethyl-substituted phenyl ring. This structure is significant as it influences the compound's interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment:
- Cell Line Studies : The compound was tested on various cancer cell lines, including A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). Results indicated a notable reduction in cell viability, particularly in Caco-2 cells, where a decrease of 39.8% was observed compared to untreated controls (p < 0.001) .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways related to cell proliferation and survival is under investigation.
Table 1: Anticancer Activity Summary
| Cell Line | Viability Reduction (%) | p-value |
|---|---|---|
| A549 | Not significant | - |
| Caco-2 | 39.8 | < 0.001 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Studies : The compound demonstrated significant antibacterial activity against multidrug-resistant strains. Minimum inhibitory concentrations (MICs) were established using standard protocols, showing effectiveness against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Studies
Several case studies have investigated the biological activity of similar compounds, providing insights into the mechanisms at play:
- Cyclic Dipeptides : A study on cyclic dipeptides revealed that structural modifications significantly influenced their cytotoxicity against various cancer cell lines, suggesting that similar modifications might enhance the activity of this compound .
- Thiazole Derivatives : Research on thiazole derivatives indicated that specific substitutions could lead to enhanced anticancer properties. This highlights the importance of chemical structure in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
